4-(Chloromethyl)-1-methoxy-4-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-methoxy-4-methylhexane is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylhexane typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of a hexane derivative with chloromethyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the chloromethylation process can be optimized by using alternative chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide (ZnI₂) in a solvent like dichloromethane (CH₂Cl₂) . This method offers good yields and is more environmentally friendly compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methoxy-4-methylhexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-1-methoxy-4-methylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylhexane largely depends on the functional groups present. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding and other interactions with molecular targets. The overall effect of the compound is determined by its ability to interact with specific molecular pathways and targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-1-methoxy-4-methylpentane
- 4-(Chloromethyl)-1-methoxy-4-methylheptane
- 4-(Chloromethyl)-1-methoxy-4-methylbutane
Uniqueness
4-(Chloromethyl)-1-methoxy-4-methylhexane is unique due to its specific combination of functional groups and the hexane backbone, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and applications in various fields.
Properties
Molecular Formula |
C9H19ClO |
---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methoxy-4-methylhexane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(2,8-10)6-5-7-11-3/h4-8H2,1-3H3 |
InChI Key |
UUZOGQWZMWFUGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCOC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.